

# Inavolisib: An In-Depth Technical Guide on Preclinical In Vivo Pharmacokinetics and Pharmacodynamics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Inavolisib*

Cat. No.: B607613

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Inavolisib** (also known as GDC-0077) is an investigational, orally available, potent, and highly selective small-molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3K $\alpha$ ) isoform.[1][2][3] What sets **inavolisib** apart is its dual mechanism of action: not only does it inhibit the catalytic activity of PI3K $\alpha$ , but it also specifically triggers the degradation of the mutant p110 $\alpha$  protein, the catalytic subunit of PI3K $\alpha$  encoded by the PIK3CA gene.[2][4] This targeted degradation leads to a more sustained and profound inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many cancers, particularly those harboring PIK3CA mutations.[1][5][6]

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of **inavolisib**, drawing from preclinical studies. It is intended to be a valuable resource for researchers and professionals involved in oncology drug development.

## Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of **inavolisib** have been characterized in a range of preclinical in vitro and in vivo studies, which have informed the prediction of its human pharmacokinetic profile.[2][7]

## Preclinical Pharmacokinetics

**Inavolisib** has demonstrated favorable pharmacokinetic properties in several preclinical species. The systemic clearance was observed to be low in mice, monkeys, and dogs, but high in rats.[2][7] Oral bioavailability was found to be moderate to high, ranging from 57.5% to 100% across the tested species.[2][7]

| Parameter            | Mouse        | Rat          | Dog          | Monkey       | Reference |
|----------------------|--------------|--------------|--------------|--------------|-----------|
| Systemic Clearance   | Low          | High         | Low          | Low          | [2][7]    |
| Oral Bioavailability | 57.5% - 100% | 57.5% - 100% | 57.5% - 100% | 57.5% - 100% | [2][7]    |

Table 1: Summary of Preclinical Pharmacokinetic Parameters of **Inavolisib** Across Species.

## Human Pharmacokinetics

Based on preclinical data and early-phase clinical trials, the human pharmacokinetic profile of **inavolisib** has been predicted and observed. The drug exhibits approximately two-fold accumulation and reaches a steady state by Day 5 of administration.[1]

| Parameter                                                       | Value    | Reference |
|-----------------------------------------------------------------|----------|-----------|
| Bioavailability                                                 | 76%      | [8]       |
| Median Time to Maximum Plasma Concentration (T <sub>max</sub> ) | 3 hours  | [8]       |
| Apparent Volume of Distribution                                 | 155 L    | [9][10]   |
| Plasma Protein Binding                                          | 37%      | [8][9]    |
| Elimination Half-life                                           | 15 hours | [8][9]    |
| Total Clearance                                                 | 8.8 L/h  | [9]       |

Table 2: Summary of Human Pharmacokinetic Parameters of **Inavolisib**.

## In Vitro Properties

In vitro studies have provided further insight into the absorption and metabolism of **inavolisib**.

| Parameter                         | Value/Observation                                                 | Reference |
|-----------------------------------|-------------------------------------------------------------------|-----------|
| Permeability (MDCK cells)         | $1.9 \times 10^{-6}$ cm/s (moderate)                              | [2][7]    |
| Efflux Transporter Substrate      | P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) | [2][7]    |
| Metabolic Stability (Hepatocytes) | Stable in human and preclinical species                           | [2][7]    |
| Primary Metabolism                | Hydrolysis                                                        | [9]       |
| CYP Involvement                   | Minimally metabolized by CYP3A                                    | [9]       |

Table 3: Summary of In Vitro Properties of **Inavolisib**.

## Pharmacodynamics

**Inavolisib**'s pharmacodynamic effects are a direct consequence of its mechanism of action, leading to the inhibition of the PI3K/AKT/mTOR pathway and subsequent anti-tumor activity in PIK3CA-mutated cancer models.[11]

## Target Engagement and Pathway Inhibition

**Inavolisib** potently and selectively inhibits PI3K $\alpha$ . In biochemical assays, it was found to be over 300-fold more selective for the  $\alpha$  isoform over the  $\beta$ ,  $\delta$ , and  $\gamma$  isoforms.[12][13] This high selectivity is thought to contribute to a more manageable safety profile by sparing other PI3K isoforms that are important for normal physiological functions.[11][12]

The inhibition of PI3K $\alpha$  by **inavolisib** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1] The reduced activation of AKT leads to the downstream

inhibition of the mTOR signaling pathway, which is crucial for protein synthesis and cell proliferation.<sup>[1]</sup> **Inavolisib** has been shown to inhibit the phosphorylation of AKT in vivo.<sup>[8]</sup>

## In Vivo Anti-Tumor Efficacy

**Inavolisib** has demonstrated robust anti-tumor efficacy in preclinical xenograft models of PIK3CA-mutated, estrogen receptor-positive breast cancer.<sup>[8][10][11]</sup> The combination of **inavolisib** with other targeted agents, such as the CDK4/6 inhibitor palbociclib and the estrogen receptor antagonist fulvestrant, has been shown to result in increased tumor growth inhibition compared to each agent alone or in doublet combinations.<sup>[10][11]</sup>

| Model                                                              | Effect                            | Reference   |
|--------------------------------------------------------------------|-----------------------------------|-------------|
| PIK3CA-mutant KPL-4 breast cancer xenograft                        | Efficacious                       | [2][7]      |
| PIK3CA-mutated, estrogen receptor-positive breast cancer xenograft | Reduced tumor growth              | [8][10][11] |
| PIK3CA-mutated xenograft (with palbociclib and fulvestrant)        | Increased tumor growth inhibition | [10][11]    |

Table 4: Summary of **Inavolisib**'s In Vivo Anti-Tumor Efficacy.

## Signaling Pathway and Experimental Workflow PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of intervention by **inavolisib**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of action of Inavolisib? [synapse.patsnap.com]
- 2. Preclinical assessment of the PI3K $\alpha$  selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inavolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. What is Inavolisib used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Inavolisib: A Selective Inhibitor of Mutant PI3K $\alpha$  for the Treatment of Breast Cancer [xiahepublishing.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase I/Ib Trial of Inavolisib Plus Palbociclib and Endocrine Therapy for PIK3CA-Mutated, Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inavolisib: An In-Depth Technical Guide on Preclinical In Vivo Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607613#inavolisib-pharmacokinetics-and-pharmacodynamics-in-vivo>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)